4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1239470-64-4
VCID: VC2619998
InChI: InChI=1S/C6H4BrN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14)
SMILES: C1=NN=CN1C2=NNC(=C2Br)C(=O)O
Molecular Formula: C6H4BrN5O2
Molecular Weight: 258.03 g/mol

4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

CAS No.: 1239470-64-4

Cat. No.: VC2619998

Molecular Formula: C6H4BrN5O2

Molecular Weight: 258.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid - 1239470-64-4

Specification

CAS No. 1239470-64-4
Molecular Formula C6H4BrN5O2
Molecular Weight 258.03 g/mol
IUPAC Name 4-bromo-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C6H4BrN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14)
Standard InChI Key OMSKSPFEOHQLHI-UHFFFAOYSA-N
SMILES C1=NN=CN1C2=NNC(=C2Br)C(=O)O
Canonical SMILES C1=NN=CN1C2=NNC(=C2Br)C(=O)O

Introduction

Chemical Identity and Basic Properties

4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound containing fused pyrazole and triazole ring systems. The compound is characterized by a bromine atom at the 4-position of the pyrazole ring, a triazole moiety at the 3-position, and a carboxylic acid group at the 5-position. This unique structural arrangement creates a molecule with multiple reactive sites and potential for diverse chemical interactions.

The basic physicochemical properties of the compound are summarized in Table 1:

PropertyValue
CAS Number1239470-64-4
Molecular FormulaC6H4BrN5O2
Molecular Weight258.03 g/mol
IUPAC Name4-bromo-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
SMILESC1=NN=CN1C2=NNC(=C2Br)C(=O)O
InChIInChI=1S/C6H4BrN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14)
PubChem Compound ID28307694

The compound is typically characterized as a solid at standard conditions, with its high nitrogen content and carboxylic acid functionality contributing to its chemical reactivity and potential intermolecular interactions.

Structural Features and Characteristics

Molecular Architecture

The structure of 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid features several key elements that define its chemical behavior:

  • A pyrazole core with a 1H configuration, providing a scaffold with specific reactivity patterns

  • A bromine substituent at the 4-position that serves as both an electronic modulator and a potential reaction site

  • A 4H-1,2,4-triazol-4-yl group connected at the 3-position, which introduces additional nitrogen atoms for hydrogen bonding and coordination

  • A carboxylic acid functional group at the 5-position that provides acidic properties and opportunities for further derivatization

The presence of multiple nitrogen atoms within the heterocyclic rings creates a compound with potential for complex hydrogen bonding networks and coordination chemistry behavior.

Structural Comparison with Related Compounds

When examining the structural features of 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid in relation to similar compounds, several interesting comparisons emerge:

CompoundMolecular FormulaStructural Relationship to 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidC9H5BrClN3O2Similar pyrazole-carboxylic acid core but with chloropyridine attachment instead of triazole; different bromine position
4-bromo-2-(1H-pyrazol-3-yl)phenolC9H7BrN2OContains pyrazole moiety but lacks triazole connection; incorporates phenol functionality
5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylateC7H8N5O2Similar pyrazole-triazole connection but with inverted linkage; methyl substitution rather than bromine

The structural variations between these compounds highlight the chemical diversity possible within the pyrazole-triazole family of heterocycles, with each modification potentially conferring distinct chemical and biological properties.

Chemical Reactivity and Properties

Acid-Base Properties

The carboxylic acid group at the 5-position of the pyrazole ring confers acidic properties to the molecule. This functional group can participate in typical carboxylic acid reactions including esterification, amide formation, and salt formation with appropriate bases. The pKa of the carboxylic acid would likely be influenced by the electron-withdrawing effects of the adjacent heterocyclic systems and bromine substituent.

Reactivity of the Bromine Substituent

The bromine at the 4-position represents a versatile synthetic handle for further functionalization. This site could potentially participate in:

  • Cross-coupling reactions (Suzuki, Stille, Negishi, etc.) for carbon-carbon bond formation

  • Metal-halogen exchange reactions for introducing alternative functional groups

  • Nucleophilic substitution reactions under specific conditions

The reactivity of this bromine would be modulated by the electronic effects of the adjacent triazole and carboxylic acid groups.

Coordination Chemistry

The nitrogen-rich structure of 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid suggests potential applications in coordination chemistry. Both the pyrazole and triazole rings contain nitrogen atoms capable of coordinating to metal centers, while the carboxylic acid group provides an additional coordination site.

Related structures have demonstrated the ability to form interesting coordination complexes with transition metals. For example, manganese complexes with similar pyrazole-triazole ligands have been reported, suggesting that our target compound might exhibit comparable coordination behavior .

Future Research Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator